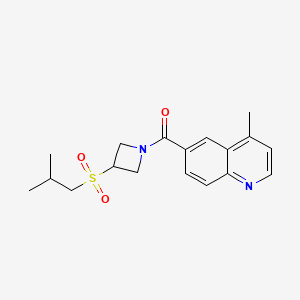
(3-(Isobutylsulfonyl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Isobutylsulfonyl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Application in Catalytic Processes
Azetidine derivatives have shown promising results in catalytic asymmetric addition reactions, demonstrating high enantioselectivity. A study highlights the preparation and evaluation of enantiopure azetidine derivatives for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving up to 99.0% enantioselectivity, showcasing their potential as chiral catalysts in organic synthesis (Mincan Wang et al., 2008).
Antimicrobial and Antitubercular Activities
Research into new pyrimidine-azetidinone analogues has shown significant antimicrobial and antitubercular activities, pointing towards the potential of these compounds in developing new antibacterial and antituberculosis drugs. This study synthesizes a series of compounds and tests them against bacterial and fungal strains, as well as Mycobacterium tuberculosis, providing insights into their antimicrobial efficacy (M. Chandrashekaraiah et al., 2014).
Novel Routes to Aziridinones
Investigations into the photonitrogenation of dihydro-1,2,3-triazol-4-ones have led to novel routes for the synthesis of aziridinones. This research presents an interesting approach to generating aziridinones through photodenitrogenation, opening new pathways in the synthesis of nitrogen-containing heterocycles (H. Quast et al., 1982).
Antitumor Agents
Quinoline derivatives have been explored for their potential as bioreductively activated antitumor agents. A study synthesizes a series of 2-cycloalkyl- and 2-alkyl-3-(hydroxymethyl)-1-methylindoloquinones, evaluating their cytotoxicity against hypoxic cells in vitro. This research contributes to understanding the structure-activity relationship and the therapeutic potential of these compounds in cancer treatment (M. Naylor et al., 1997).
Propiedades
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-methylquinolin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12(2)11-24(22,23)15-9-20(10-15)18(21)14-4-5-17-16(8-14)13(3)6-7-19-17/h4-8,12,15H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHJZTWBZVGJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CC(C3)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
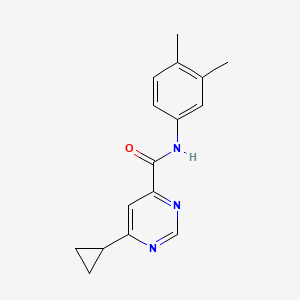
![1-(4-(tert-butyl)phenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2777226.png)
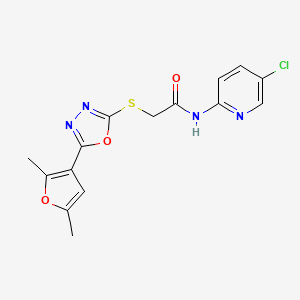

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2777234.png)
![5-(2,4-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2777235.png)
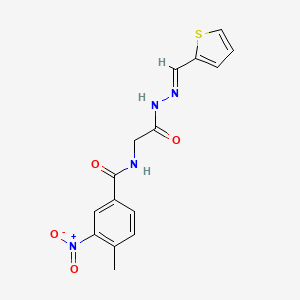
![5-{[4-(tert-butyl)benzyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B2777237.png)
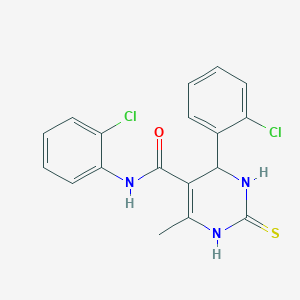
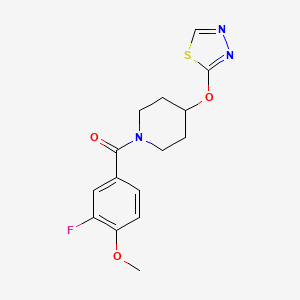
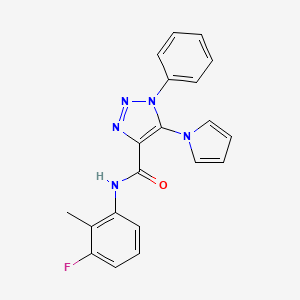
![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2777242.png)
![(E)-1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-4-styrylpyridin-1-ium bromide](/img/structure/B2777243.png)
![5-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2777245.png)
